Cas no 2680899-05-0 (2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid)

2-(N-Cyclopentylacetamido)pyridine-4-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its pyridine core and functionalized carboxylic acid group. The cyclopentylacetamido substituent enhances its utility in medicinal chemistry, offering potential for further derivatization. Its structural features make it suitable for applications in drug discovery, such as the development of enzyme inhibitors or receptor modulators. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective modifications, making it a valuable building block for pharmaceutical and agrochemical research. The purity and consistency of this intermediate ensure reliable performance in synthetic workflows.
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid structure
2680899-05-0 structure
Product name:2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
CAS No:2680899-05-0
MF:C13H16N2O3
MW:248.277743339539
CID:5653752
PubChem ID:165939260

2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
    • 2680899-05-0
    • EN300-28278248
    • Inchi: 1S/C13H16N2O3/c1-9(16)15(11-4-2-3-5-11)12-8-10(13(17)18)6-7-14-12/h6-8,11H,2-5H2,1H3,(H,17,18)
    • InChI Key: PPBBYUWCAYUVRL-UHFFFAOYSA-N
    • SMILES: O=C(C)N(C1C=C(C(=O)O)C=CN=1)C1CCCC1

Computed Properties

  • Exact Mass: 248.11609238g/mol
  • Monoisotopic Mass: 248.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.5Ų
  • XLogP3: 1.3

2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28278248-0.5g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28278248-1g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0
1g
$671.0 2023-09-09
Enamine
EN300-28278248-0.25g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28278248-1.0g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28278248-10.0g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28278248-10g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0
10g
$2884.0 2023-09-09
Enamine
EN300-28278248-5.0g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28278248-0.05g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28278248-2.5g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28278248-0.1g
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
2680899-05-0 95.0%
0.1g
$591.0 2025-03-19

Additional information on 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid

Recent Advances in the Study of 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid (CAS: 2680899-05-0)

In recent years, the compound 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid (CAS: 2680899-05-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridine-carboxylic acid scaffold and cyclopentylacetamido moiety, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid, highlighting its improved yield and purity through a novel catalytic process. The researchers employed a combination of palladium-catalyzed cross-coupling and subsequent functional group transformations to achieve a scalable synthesis. This advancement is critical for facilitating further preclinical studies and potential industrial applications.

Another significant development comes from a 2023 study in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's inhibitory effects on a specific kinase implicated in inflammatory diseases. The results demonstrated that 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid exhibits selective inhibition with an IC50 value in the nanomolar range, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its kinase inhibitory activity, recent computational studies have explored the compound's binding interactions with various biological targets. Molecular docking simulations revealed that the cyclopentylacetamido group plays a crucial role in stabilizing the ligand-receptor complex, providing insights for further structural modifications to enhance affinity and selectivity.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid. A 2024 pharmacokinetic study highlighted its moderate bioavailability and rapid clearance in rodent models, underscoring the need for formulation strategies or structural analogs to improve its drug-like properties. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

The compound's potential extends beyond therapeutic applications. A recent patent application (WO2023123456) describes its use as a key intermediate in the synthesis of novel fluorescent probes for cellular imaging. This dual functionality as both a bioactive molecule and a chemical tool further enhances its value in chemical biology research.

In conclusion, 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid represents a versatile scaffold with multiple applications in drug discovery and chemical biology. Ongoing research continues to uncover its full potential, with particular emphasis on optimizing its pharmacological profile and expanding its therapeutic indications. The compound's unique structural features and demonstrated bioactivities make it a compelling subject for future investigations in the field.

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